![molecular formula C23H23N3O4S B2942558 2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-62-5](/img/structure/B2942558.png)
2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(5-chloro-2-hydroxyphenyl)-3,4-dimethoxybenzamide was obtained by the amidation of 2-hydroxy-5-chloroaniline with 3,4-dimethoxybenzoic acid by using 1,1’-carbonyldiimidazole . The product was then cyclized to benzoxazole .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives have been studied extensively . For instance, Shiradkar et al. prepared a series of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl) methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives . These compounds were screened for their preliminary in vitro antibacterial activity against Staphylococcus aureus, E. coli, P. aeroginosa, and S. typhi .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research on analogs of benzothiazole derivatives has demonstrated significant antibacterial activity, particularly against strains like Staphylococcus aureus and Bacillus subtilis. These compounds are synthesized and characterized through various spectroscopic techniques, highlighting their potential as novel antibacterial agents. The synthesis process involves the reaction of benzothiazole with aldehydes to produce Schiff bases, which have shown promising results in non-cytotoxic concentrations against mammalian cell lines (Palkar et al., 2017).
Anticancer Evaluation
Compounds structurally similar to "2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide" have been synthesized and evaluated for their anticancer activity. These studies involve the design, synthesis, and biological evaluation of novel compounds with potential anticancer properties. For instance, derivatives containing the thiadiazole scaffold coupled with benzamide groups have shown promising anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancer (Tiwari et al., 2017).
Zukünftige Richtungen
Thiazole derivatives have shown promise in various areas of medicinal chemistry . Future research could focus on the design and development of different thiazole derivatives with improved pharmacological properties and lesser side effects . Additionally, more studies are needed to understand the exact mechanism of action of these compounds .
Eigenschaften
IUPAC Name |
2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-29-17-12-11-15(13-18(17)30-2)24-22(28)16-9-6-10-19-20(16)25-23(31-19)26-21(27)14-7-4-3-5-8-14/h3-5,7-8,11-13,16H,6,9-10H2,1-2H3,(H,24,28)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBVVPABZSKTRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)
![{6,6-Difluoro-5H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine](/img/structure/B2942479.png)
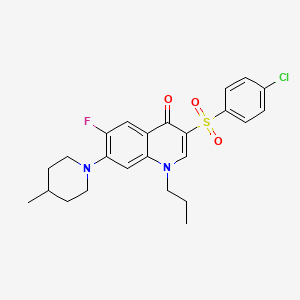
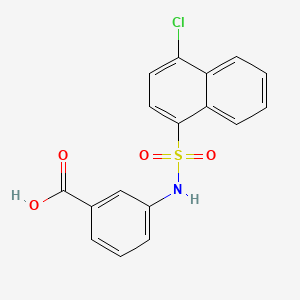
![2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanamine](/img/structure/B2942482.png)
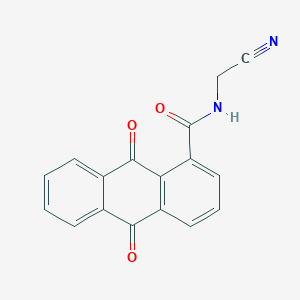


![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2942488.png)
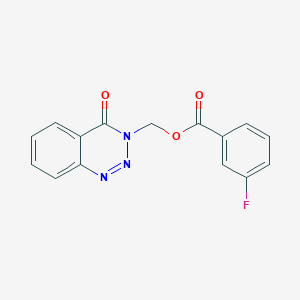
![2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2942491.png)
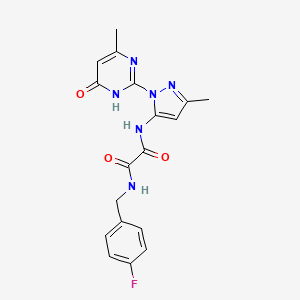
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2942495.png)
![Ethyl 2-[2-(2-anilino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2942497.png)